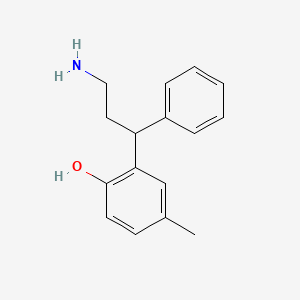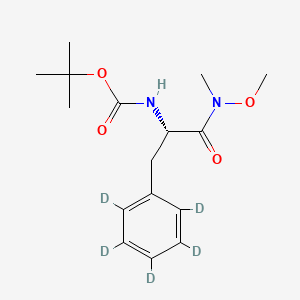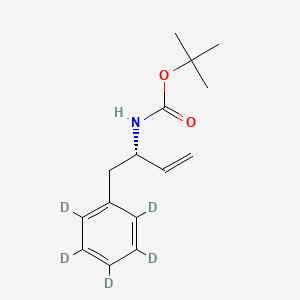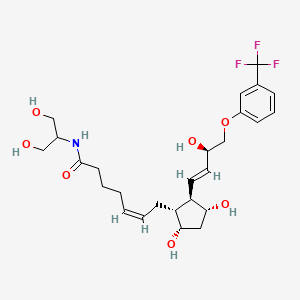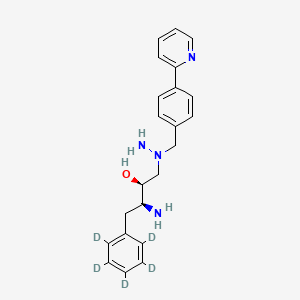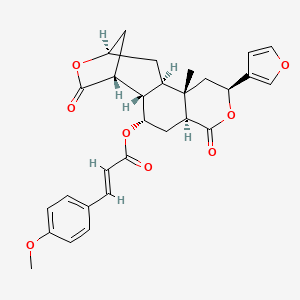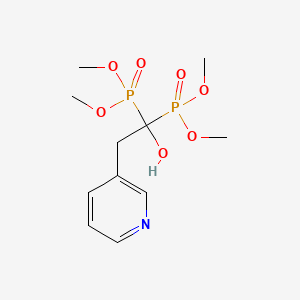![molecular formula C44H69NO12 B563788 (1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-二氘(313C)丙-2-烯基)-1,14-二羟基-12-[(E)-1-[(1R,3R,4R)-4-羟基-3-甲氧基环己基]丙-1-烯-2-基]-23,25-二甲氧基-13,19,21,27-四甲基-11,28-二氧杂-4-氮杂三环[22.3.1.04,9]二十八-18-烯-2,3,10,16-四酮 CAS No. 1356841-89-8](/img/structure/B563788.png)
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-二氘(313C)丙-2-烯基)-1,14-二羟基-12-[(E)-1-[(1R,3R,4R)-4-羟基-3-甲氧基环己基]丙-1-烯-2-基]-23,25-二甲氧基-13,19,21,27-四甲基-11,28-二氧杂-4-氮杂三环[22.3.1.04,9]二十八-18-烯-2,3,10,16-四酮
描述
FK-506-13C-d2 contains two deuterium atoms located on the carbon-13 bond. It is intended for use as an internal standard for the quantification of FK-506 by GC- or LC-MS. FK-506 is a potent, clinically-useful immunosuppressant in the same molecular class as cyclosporin A and rapamycin. Its mechanism of action involves the formation of a high affinity complex (Ki = 0.2 nM) with FK-506 Binding Protein 12 (FKBP12). This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin, leading to disruption of T cell activation. The physiological effects of FK-506 also include regulation of nitric oxide neurotoxicity, neurotransmitter release, and regulation of Ca2+ release via the ryanodine and inositol-(1,4,5)-trisphosphate (IP3) receptors. In the latter case, FKBP12 forms a tight complex with both ryanodine and IP3 receptors which can be disrupted by FK-506, thereby rendering the receptors “leaky” to Ca2+.
FK-506- Its mechanism of action involves the formation of a high affinity complex (Ki = 0.2 nM) with FK-506 Binding Protein 12 (FKBP12). This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin, leading to disruption of T cell activation. The physiological effects of FK-506 also include regulation of nitric oxide neurotoxicity, neurotransmitter release, and regulation of Ca In the latter case, FKBP12 forms a tight complex with both ryanodine and IP3 receptors which can be disrupted by FK-506, thereby rendering the receptors “leaky” to Ca2+.
科学研究应用
TAFRO综合征治疗
塔克罗limus与糖皮质激素联合使用已被认为是治疗TAFRO综合征的有效初始治疗方法。它有望成为一种糖皮质激素节约剂,可以减少长期使用类固醇相关的副作用。 需要进一步研究以确定最适合使用塔克罗limus治疗该疾病的特定患者特征 .
神经再生
塔克罗limus以其神经再生特性而闻名,正在作为神经修复研究中的一种潜在治疗方法进行研究。 临床前和临床证据都表明全身给药以及神经损伤后局部治疗的新型给药系统具有益处 .
器官排斥的免疫抑制
塔克罗limus是由链霉菌属产生的23元聚酮大环内酯,由于其免疫抑制活性,被广泛应用于医学领域以预防器官排斥 .
对细胞机制的影响
研究表明,塔克罗limus可以增强成骨分化,这对骨骼愈合和再生至关重要。 钙沉积增加和COL1A1表达增加证明了这一点,表明其在组织修复和基于干细胞的治疗应用中具有潜在的作用 .
作用机制
Target of Action
The primary target of Tacrolimus is the FK506 binding protein (FKBP12) . This protein is an immunophilin, a class of proteins that play a role in immune response .
Mode of Action
Tacrolimus forms a high affinity complex with FKBP12 . This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin , leading to disruption of T cell activation .
Biochemical Pathways
The inhibition of calcineurin disrupts several biochemical pathways. It inhibits calcium-dependent events, such as interleukin-2 gene transcription , nitric oxide synthase activation , cell degranulation , and apoptosis . Additionally, Tacrolimus also regulates nitric oxide neurotoxicity , neurotransmitter release , and regulation of Ca 2+ release via the ryanodine and inositol- (1,4,5)- trisphosphate (IP 3) receptors .
Result of Action
The result of Tacrolimus action is the disruption of T cell activation . This makes it a potent immunosuppressant, useful in preventing organ transplant rejection .
生化分析
Biochemical Properties
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) acts by reducing peptidyl-prolyl isomerase activity by binding to the immunophilin FKBP-12 (FK506 binding protein) creating a new complex . This FKBP12-FK506 complex inhibits calcineurin, which inhibits T-lymphocyte signal transduction and IL-2 transcription .
Cellular Effects
FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) has a major impact on T lymphocytes. It inhibits T cell activation and cell proliferation via suppressing production of growth factor interleukin 2 (IL-2) and subsequent downregulation of IL-2 receptor on the cell surface .
Molecular Mechanism
The molecular mechanism of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) involves the formation of a complex with the immunophilin FKBP-12 . This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin, leading to disruption of T cell activation . The physiological effects of FK-506 also include regulation of nitric oxide neurotoxicity, neurotransmitter release, and regulation of Ca 2+ release via the ryanodine and inositol- (1,4,5)- trisphosphate (IP 3) receptors .
Temporal Effects in Laboratory Settings
It is known that the compound has a significant impact on T cell activation and IL-2 transcription .
Dosage Effects in Animal Models
It is known that the compound is a potent immunosuppressant and is widely used to prevent organ transplant rejection .
Metabolic Pathways
The metabolic pathways of FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent) involve the formation of a complex with the immunophilin FKBP-12 . This complex then inhibits the activity of the calcium/calmodulin-dependent protein phosphatase, calcineurin .
Subcellular Localization
It is known that the compound forms a complex with the immunophilin FKBP-12, which is found in the cytoplasm of cells .
属性
IUPAC Name |
(1R,9S,12S,13R,14S,17R,18Z,21S,23S,24R,25S,27R)-17-(3,3-dideuterio(313C)prop-2-enyl)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H69NO12/c1-10-13-31-19-25(2)18-26(3)20-37(54-8)40-38(55-9)22-28(5)44(52,57-40)41(49)42(50)45-17-12-11-14-32(45)43(51)56-39(29(6)34(47)24-35(31)48)27(4)21-30-15-16-33(46)36(23-30)53-7/h10,19,21,26,28-34,36-40,46-47,52H,1,11-18,20,22-24H2,2-9H3/b25-19-,27-21+/t26-,28+,29+,30-,31+,32-,33+,34-,36+,37-,38-,39+,40+,44+/m0/s1/i1+1D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJJXYPPXXYFBGM-OTZVSDQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O)C)C(=CC4CCC(C(C4)OC)O)C)O)C)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C](=CC[C@@H]1/C=C(\C[C@@H](C[C@@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC1=O)O)C)/C(=C/[C@@H]4CC[C@H]([C@@H](C4)OC)O)/C)O)C)OC)OC)C)/C)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H69NO12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
807.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



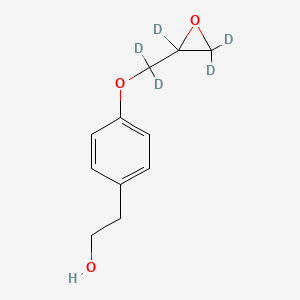
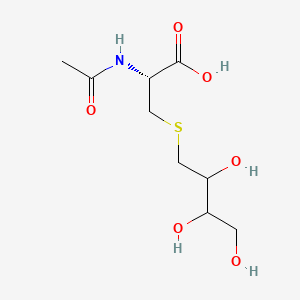
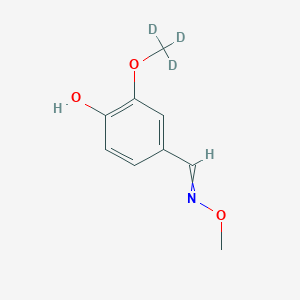
![(3S,4R)-4-(4-Fluorophenyl)-3-[[3-methoxy-4-(benzyloxy)phenoxy]methyl]-1-methylpiperidine](/img/structure/B563713.png)
